molecular formula C18H26N2O4 B1444838 Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate CAS No. 927389-50-2

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B1444838
CAS No.: 927389-50-2
M. Wt: 334.4 g/mol
InChI Key: APIRFPUAFXNWNX-UHFFFAOYSA-N
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Description

Benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Large-scale synthesis from L-aspartic acid has been achieved, providing a method for the production of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs. This synthesis involves a series of steps including methylation, reduction, protection, and mesylation, leading to high yields of the target compound (Yoshida et al., 1996).
  • A study on tert-butyloxycarbonyl group migration, triggered by an alkoxide anion, was performed. This involved examining an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).

Crystal Structure and Conformation

  • The crystal structure of a related compound, O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, was studied to understand the role of N-methylation in peptide conformation. The study found a trans-trans conformation for the tert-butoxycarbonyl group and a perpendicular orientation of the two phenyl rings (Jankowska et al., 2002).

Chemical Reactions and Applications

  • The synthesis of N-tert-Butyloxycarbonyl-9-amino-4,5-diazafluorene-9-carboxylic acid methyl ester, a compound with potential for building peptide supramolecular devices, has been reported. This synthesis is significant for its control over spatial situations relative to the Cα atom of the amino acid (Mazaleyrat et al., 1999).
  • A study on the selective removal of the tert-butyloxycarbonyl group was conducted, which is essential for understanding the deprotection in peptide synthesis. This study found that diluting trifluoroacetic acid with phenols improves selectivity in the removal of the tert-butyloxycarbonyl group (Bodanszky & Bodanszky, 2009).

Synthesis Methods and Catalysis

  • Facile N-tert-butoxycarbonylation of amines has been achieved using La(NO3)3·6H2O as a mild and efficient catalyst under solvent-free conditions. This methodology offers a valuable tool for synthesizing N-tert-butyloxycarbonylated amines (Suryakiran et al., 2006).

Properties

IUPAC Name

benzyl 3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-17(2,3)24-15(21)19-18(4)10-11-20(13-18)16(22)23-12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRFPUAFXNWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733877
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927389-50-2
Record name Benzyl 3-[(tert-butoxycarbonyl)amino]-3-methylpyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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